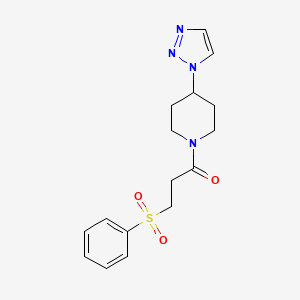
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one” is a derivative of 1,2,4-triazole . It is a heterocyclic compound containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of this compound involves the creation of novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound was confirmed by various spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 110–113 °C . The IR spectrum shows peaks at 3103.3 (C-H, aromatic), 2973.0 (C-H, aliphatic), 1692.8 (C = O, ketones), 1583.1 (C = N stretch, aromatic), 1287.8 (C–N stretch, aromatic), 1012.4 (Ar-Br) .Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Enzyme Interaction
Research has identified the involvement of cytochrome P450 and other enzymes in the oxidative metabolism of compounds with structural similarities to "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one". For example, compounds like Lu AA21004 are metabolized in the liver via cytochrome P450 enzymes, highlighting the significance of these compounds in pharmacokinetic studies (Hvenegaard et al., 2012).
Polymorphism Control and Solution Structures
The control of polymorphism in the crystallization of similar compounds has been studied to optimize their pharmaceutical formulations. Research on ASP3026, a compound structurally related to "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one", demonstrates the impact of crystallization temperatures and solvents on obtaining desired polymorphs, which is crucial for the drug's bioavailability and stability (Takeguchi et al., 2015).
Antimicrobial Activity
Several derivatives of structurally similar compounds have been synthesized and evaluated for their antimicrobial activity against various pathogens. These studies provide a foundation for the development of new antimicrobial agents, highlighting the therapeutic potential of such compounds in combating infections (Vinaya et al., 2009).
Sulfomethylation and Chelate Formation
The sulfomethylation of compounds containing the piperazine moiety offers a route to synthesize mixed-side-chain macrocyclic chelates. This chemical modification enhances the compound's ability to form chelates with metals, which could be useful in the development of diagnostic and therapeutic agents, especially in the context of medical imaging (Westrenen & Sherry, 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-16(8-13-24(22,23)15-4-2-1-3-5-15)19-10-6-14(7-11-19)20-12-9-17-18-20/h1-5,9,12,14H,6-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVFAHOGFVLHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

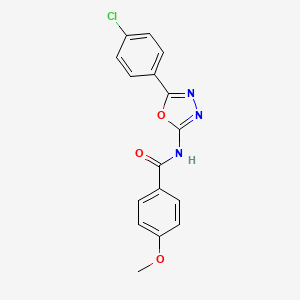

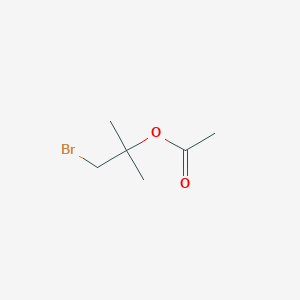
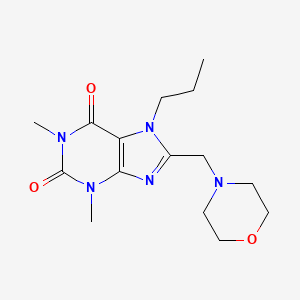
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide](/img/structure/B2611475.png)
![[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine](/img/structure/B2611476.png)
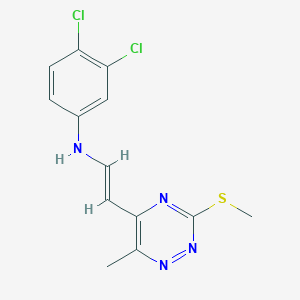
![2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2611478.png)
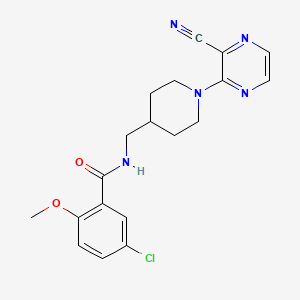


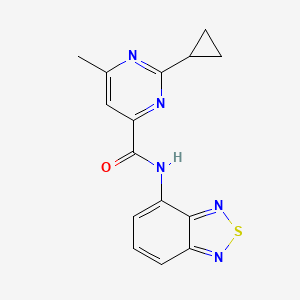
![7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole](/img/structure/B2611489.png)
![Methyl 2-[8-(furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2611490.png)